Fosinopril-d7 (sodium salt) is a deuterated analog of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for treating hypertension and heart failure. Fosinopril itself is unique among ACE inhibitors due to its phosphonate structure and dual elimination pathways through both renal and hepatic systems, making it suitable for patients with renal impairment. Fosinopril-d7 serves as a labeled compound for research purposes, particularly in pharmacokinetic studies and metabolic profiling.
Fosinopril-d7 is synthesized from fosinopril through deuteration, which involves replacing hydrogen atoms with deuterium isotopes. This modification allows for tracking the compound in biological systems via mass spectrometry or nuclear magnetic resonance spectroscopy.
Fosinopril-d7 is classified as a pharmaceutical compound within the ACE inhibitor category. It is utilized in scientific research to study the pharmacodynamics and pharmacokinetics of the parent compound, fosinopril.
The synthesis of fosinopril-d7 typically involves the following steps:
Fosinopril-d7 retains the same molecular structure as fosinopril but with deuterium substitutions. The molecular formula for fosinopril-d7 (sodium salt) is , where some hydrogen atoms are replaced by deuterium.
Fosinopril-d7 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
Fosinopril acts primarily by inhibiting ACE, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This results in:
Studies indicate that the presence of deuterium does not significantly alter the pharmacological properties compared to non-deuterated forms, making it suitable for research applications without compromising biological activity.
Fosinopril-d7 is primarily used in scientific research settings:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: